Trimethyl(propylsulfanyl)stannane
Description
Organotin compounds like these are critical in cross-coupling reactions (e.g., Stille coupling) due to their ability to transfer organic groups to transition metal catalysts .
Key identifiers for related compounds include:
Properties
CAS No. |
1000-57-3 |
|---|---|
Molecular Formula |
C6H16SSn |
Molecular Weight |
238.97 g/mol |
IUPAC Name |
trimethyl(propylsulfanyl)stannane |
InChI |
InChI=1S/C3H8S.3CH3.Sn/c1-2-3-4;;;;/h4H,2-3H2,1H3;3*1H3;/q;;;;+1/p-1 |
InChI Key |
XSHHHXXCASXJAZ-UHFFFAOYSA-M |
SMILES |
CCCS[Sn](C)(C)C |
Canonical SMILES |
CCCS[Sn](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Thiophenyl-substituted stannanes (e.g., trimethyl(4-octylthiophen-2-yl)stannane) exhibit enhanced conjugation and electron-deficient characteristics, favoring use in photovoltaic material synthesis .
Reactivity in Cross-Coupling Reactions
Organotin compounds are pivotal in Stille coupling, where their efficiency depends on substituent stability and transferability:
Notable Trends:
- Thiophenyl Derivatives : Higher yields in Stille coupling compared to alkyl variants, likely due to improved stability under catalytic conditions .
- Aryl vs. Alkyl : Phenyl-substituted stannanes demonstrate superior enantioselectivity in asymmetric additions compared to alkyl-substituted analogs .
Spectroscopic and Analytical Data
- Mass Spectrometry : Trimethylpropylstannane shows a base peak at m/z = 207 (Sn isotope pattern) with fragmentation patterns consistent with propyl chain loss .
- Thermochemistry : The gas-phase enthalpy of formation (ΔfH°) for trimethyl(1-methylethyl)stannane is -85.3 kJ/mol, reflecting the stability conferred by branching .
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